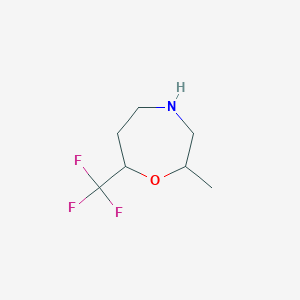

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-7-(trifluoromethyl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZMNTLJZPVLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Strategies for 1,4-Oxazepane (B1358080) Ring Construction

The formation of the 1,4-oxazepane ring is a key step in the synthesis of a variety of biologically active molecules. Researchers have explored numerous approaches to construct this heterocyclic scaffold, with intramolecular cyclization reactions being a prominent and versatile strategy.

Intramolecular cyclization involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. This approach is particularly advantageous for the synthesis of medium-sized rings like 1,4-oxazepanes as it can be kinetically and thermodynamically favored under appropriate conditions.

One of the fundamental approaches to constructing the 1,4-oxazepane ring is through the intramolecular cyclization of acyclic precursors bearing both an alcohol and an amine functionality, along with an unsaturated moiety that facilitates ring closure. These reactions often proceed via nucleophilic attack of the hydroxyl or amino group onto an activated double or triple bond. The regioselectivity of the cyclization is a critical aspect, dictating the final ring size and substitution pattern. Acid catalysis is frequently employed to activate the unsaturated system, promoting the hydroalkoxylation of alkenes. The presence of certain activating groups, such as a silyl (B83357) group on a vinyl moiety, has been shown to be crucial for the cyclization to occur, highlighting the need for an electron-rich alkene for successful acid-catalyzed hydroalkoxylation. researchgate.net

Brønsted acid-catalyzed intramolecular etherification represents another viable strategy. eurekaselect.com This method can be implemented through a three-component Mannich-type reaction or the cyclization of N-tethered bis-alcohols, leading to the formation of diversely substituted 1,4-oxazepanes. eurekaselect.com The reaction mechanism is believed to proceed through the formation of a benzylic carbocation as a key intermediate. eurekaselect.com

The table below summarizes representative examples of intramolecular cyclization of unsaturated alcohols and amines for the synthesis of 1,4-oxazepanes.

| Starting Material Type | Catalyst/Reagent | Key Features |

| Alkenyl alcohols with a silyl group | Acid catalyst | Silyl group is necessary for cyclization; high stereoselectivity. researchgate.net |

| N-tethered bis-alcohols | Brønsted acid | Proceeds via a benzylic carbocation intermediate. eurekaselect.com |

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. rsc.orgnih.govnih.govlucp.net Gold(I) catalysts, in particular, have been successfully employed in the cycloisomerization of various substrates to afford heterocyclic compounds, including 1,4-oxazepanes. rsc.org

One notable application is the intramolecular cyclization of alcohol or amine-tethered vinylidenecyclopropanes (VDCPs). rsc.org The reaction pathway can be modulated by the steric bulk of the substrate or the length of the connecting carbon chain, leading to either a carbene or a non-carbene process. rsc.org This control allows for the selective synthesis of functionalized morpholines, piperazines, and 1,4-oxazepanes in good yields under mild conditions. rsc.org For instance, substrates with a longer alkyl chain connecting the nucleophile and the VDCP moiety tend to favor the formation of seven-membered 1,4-oxazepanes through a gold carbene process. rsc.org

Another strategy involves the gold(I)-catalyzed 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. nih.gov This reaction, often carried out in the presence of a co-catalyst like Cu(OTf)₂, proceeds smoothly to yield optically active seven-membered lactones, specifically dimethyleneoxazepanones. nih.gov The high efficiency and stereoselectivity of these gold-catalyzed reactions make them highly attractive for the synthesis of complex and enantioenriched 1,4-oxazepane derivatives.

The following table provides an overview of gold(I)-catalyzed cycloisomerization processes for 1,4-oxazepane synthesis.

| Substrate | Catalyst System | Key Outcome |

| Alcohol-tethered vinylidenecyclopropanes | XPhosAuCl / AgNTf₂ | Formation of 1,4-oxazepanes via a gold carbene process. rsc.org |

| β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters | Ph₃PAuCl / Cu(OTf)₂ | Smooth 7-exo-dig cyclization to afford optically active dimethyleneoxazepanones. nih.gov |

Base-mediated cyclization of alkynyl alcohols provides a metal-free alternative for the synthesis of 1,4-oxazepine (B8637140) derivatives. nih.govacs.org This approach involves the deprotonation of the alcohol, followed by an intramolecular nucleophilic attack on the alkyne. The reaction is highly regioselective, exclusively affording the exo-dig cyclization product. nih.govacs.org This methodology has been successfully applied to synthesize a range of 1,4-oxazine and 1,4-oxazepine derivatives in the absence of solvents and metal catalysts. nih.govacs.org

The stereochemistry of the products can be influenced by the synthetic route used to prepare the starting alkynyl alcohols. For instance, the Grignard reaction can be a key step in producing diastereomerically enriched compounds, a result that is well-supported by DFT calculations. nih.govacs.org The proposed mechanism for this cyclization is a hydroalkoxylation process, which has also been corroborated by theoretical studies. nih.govacs.org

The table below highlights the key aspects of base-mediated cyclization of alkynyl alcohols.

| Substrate Type | Base | Key Features |

| Alkynyl alcohols | Grignard Reagent or other strong bases | Metal-free, solvent-free conditions; exclusively exo-dig cyclization; high regioselectivity. nih.govacs.org |

Haloetherification is a powerful method for the synthesis of oxygen-containing heterocycles. In the context of 1,4-oxazepane synthesis, this strategy relies on the regio- and stereoselective 7-endo cyclization of unsaturated amino alcohols. nih.govacs.org The reaction is typically initiated by an electrophilic halogen source, which activates the double bond towards intramolecular nucleophilic attack by the hydroxyl group.

This method has been successfully employed for the synthesis of chiral polysubstituted 1,4-oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.govacs.org Mechanistic studies, combining computational and experimental approaches, have confirmed the crucial role of the asymmetry of the chiral bromonium intermediate in determining the regioselectivity of the haloetherification. nih.govacs.org Furthermore, computational studies suggest that the formation of the bromonium intermediate occurs without a transition state, implying that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.govacs.org

The following table summarizes the key features of haloetherification strategies for 1,4-oxazepane synthesis.

| Substrate Type | Key Feature | Outcome |

| Unsaturated amino alcohols | Regio- and stereoselective 7-endo cyclization | Synthesis of chiral polysubstituted 1,4-oxazepanes. nih.govacs.org |

N-propargylamines are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.net The synthesis of 1,4-oxazepane cores from N-propargylamines is attractive due to its high atom economy and the potential for shorter synthetic routes. rsc.orgresearchgate.net

One such strategy involves the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones. researchgate.net This one-pot transformation proceeds under mild conditions and tolerates a range of substituted N-propargylic β-enaminones, affording 1,4-oxazepine derivatives in moderate to good yields. researchgate.net

Another approach utilizes a base-mediated 7-exo-dig cyclization of imidazole (B134444) derivatives bearing a propargyl group. nih.gov Interestingly, the reaction of terminal alkynes can lead to the formation of isomeric products with altered skeletal structures in addition to the expected 7-exo-dig cyclization products. nih.gov DFT calculations suggest that these unexpected products arise from a series of intermolecular O-to-N-propargyl transfer reactions followed by the 7-exo-dig cyclization. nih.gov The exocyclic products can be further converted to endocyclic products through a base-mediated 1,3-H shift. nih.gov

The table below provides an overview of cyclization strategies involving N-propargylamines.

| Substrate | Catalyst/Reagent | Key Transformation |

| N-propargylic β-enaminones | Gold catalyst | Intramolecular cyclization to form 1,4-oxazepine derivatives. researchgate.net |

| Imidazole derivatives with a propargyl group | Base (e.g., NaH) | 7-exo-dig cyclization; potential for skeletal rearrangements with terminal alkynes. nih.gov |

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic systems, offering a convergent and often stereocontrolled approach to complex molecular architectures. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org While a specific MCR for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is not prominently documented, the principles of MCRs can be applied to construct related trifluoromethylated heterocyclic systems. For instance, one-pot MCRs have been successfully employed to synthesize functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes from simple starting materials like barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. rsc.org Similarly, the Ugi-Joullié reaction, a notable isocyanide-based MCR, is well-suited for the rapid synthesis of nitrogen-containing compounds and peptidomimetics, demonstrating the power of this approach in generating structural diversity. researchgate.net The development of an MCR for the target oxazepane would likely involve the strategic selection of precursors containing the necessary fragments, such as a trifluoromethylated carbonyl compound, an amino alcohol, and a third component to facilitate the cyclization.

Table 1: Examples of Multicomponent Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Spiro-heterocycle Synthesis | Barbituric acid, Aromatic aldehydes, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes | Et3N | rsc.org |

| Pyrazolo[4,3-c]pyridine Synthesis | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal alkynes, tert-butylamine | 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines | Sonogashira-type cross-coupling, Microwave-assisted | nih.gov |

| Oxidative Trifluoromethylation | Alkynes, Umemoto's reagent, H2O | α-Trifluoromethyl ketones | Photoredox catalysis (fac-Ir(ppy)3) | organic-chemistry.org |

Formal Cycloaddition Strategies in Oxazepane Formation

Formal cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, provide direct routes to seven-membered rings. A [4+3]-cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides with in-situ generated azaoxyallyl cations has been reported as an efficient, transition-metal-free method for synthesizing 1,4-benzoxazepine (B8686809) derivatives. sciengine.com Another strategy involves the reaction of succinic anhydride (B1165640) with imines, which proceeds through a dipolar intermediate followed by cyclization to form 1,3-oxazepane-4,7-diones, demonstrating a [2+5] cycloaddition pathway. researchgate.net Although not forming the 1,4-oxazepane skeleton directly, these examples highlight the potential of cycloaddition for building the core seven-membered ring. Adapting these strategies for the synthesis of saturated 1,4-oxazepanes would require the use of non-aromatic precursors and control of regioselectivity.

Ring-Expansion Methodologies for Seven-Membered Rings

Ring-expansion reactions offer an alternative and effective route to medium-sized rings, starting from more readily accessible five- or six-membered heterocyclic precursors. One documented approach involves the expansion of a morpholine (B109124) ring to a 1,4-oxazepane. The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes. This transformation is rationalized by a neighboring group participation mechanism, proceeding through an intermediate aziridinium (B1262131) cation that is subsequently opened by the nucleophile to afford the expanded seven-membered ring. rsc.org Similarly, a B(C6F5)3 catalyzed protocol has been developed for the synthesis of oxindole (B195798) fused 1,3-oxazepanes, which involves a ring expansion of a pyrrolidine (B122466) ring initiated by a hydride transfer. rsc.org

Transition Metal-Catalyzed Ring Closures (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, enabling the formation of rings through efficient intramolecular cyclization pathways.

Copper-Catalyzed Synthesis : Copper catalysts are effective in promoting tandem reactions for heterocycle formation. An efficient method for preparing trifluoromethyl-substituted azepines involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This process includes an intermolecular addition of the amine to the copper-activated alkyne followed by an intramolecular cyclization. Another copper-catalyzed tandem transformation for synthesizing benzo-1,4-oxazepine derivatives involves a C-N coupling followed by C-H carbonylation. nih.gov

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for C-N and C-O bond-forming reactions. The synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones has been achieved via palladium-catalyzed amino- and oxyacetoxylation of alkenes. researchgate.net These reactions demonstrate the utility of palladium in constructing seven-membered heterocyclic systems containing nitrogen and oxygen.

Table 2: Transition Metal-Catalyzed Ring Closures for Seven-Membered Heterocycles

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Copper(I) | Tandem Amination/Cyclization | Functionalized allenynes and amines | Trifluoromethyl-substituted azepines | nih.gov |

| Copper(I) | Tandem C-N Coupling/C-H Carbonylation | Phenylamine and allyl halides | Benzo-1,4-oxazepine derivatives | nih.gov |

| Palladium | Aminoacetoxylation / Oxyacetoxylation | Alkenes | 1,4-Benzoxazepinones | researchgate.net |

Brønsted and Lewis Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclizations are a cornerstone of heterocyclic synthesis. Both Brønsted and Lewis acids can be employed to promote intramolecular reactions that lead to the formation of the oxazepane ring.

Brønsted Acid Catalysis : A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes has been developed using a Brønsted acid-catalyzed intramolecular etherification. eurekaselect.com This reaction proceeds through the formation of a benzylic carbocation as a key intermediate. In a different approach, a catalyst-free synthesis of benzo nih.govsnnu.edu.cnoxazepane derivatives, triggered by a Brønsted acid, involves a cascade cyclization initiated by the cleavage of a C(sp3)–N bond in N-alkyl amines at room temperature. uco.esacs.orgnih.gov

Lewis Acid Catalysis : Lewis acids are effective in activating functional groups for nucleophilic attack. The synthesis of α-trifluoromethyl esters and lactones can be achieved through the electrophilic trifluoromethylation of ketene (B1206846) silyl acetals, catalyzed by a Lewis acid like trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf2). organic-chemistry.org While this example focuses on trifluoromethylation, Lewis acids like FeCl3 are also known to catalyze the trifluoromethylthiolation of heteroarenes, showcasing their role in activating reagents for functionalizing heterocyclic cores. snnu.edu.cnacs.org The cyclization to form the oxazepane ring itself can be promoted by Lewis acids that facilitate intramolecular C-O or C-N bond formation.

Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (CF3) group can significantly alter the physical and biological properties of a molecule, enhancing metabolic stability and bioavailability. rsc.orgrsc.org The synthesis of trifluoromethyl-containing heterocycles can be achieved through two primary strategies: (1) building the heterocyclic core from a CF3-containing synthon, or (2) direct trifluoromethylation of a pre-formed heterocyclic ring. rsc.org

Direct C-H trifluoromethylation of heterocycles is a highly sought-after transformation. One general and operationally simple method uses sodium trifluoromethanesulfinate (CF3SO2Na), a stable solid, as a trifluoromethyl radical source. This protocol functions on a wide variety of heteroaromatic systems at ambient temperature and tolerates many functional groups. nih.govpnas.org Electrophilic trifluoromethylation is another common strategy, employing hypervalent iodine reagents to introduce the CF3 group onto arenes and heteroarenes. organic-chemistry.org For the synthesis of this compound, the CF3 group could either be introduced at a late stage by direct functionalization of a 2-methyl-1,4-oxazepane (B1371057) precursor or be incorporated from the start by using a trifluoromethylated building block in one of the ring-forming strategies described above.

Table 3: Methods for Introducing the Trifluoromethyl Group

| Method | Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Radical C-H Trifluoromethylation | Sodium trifluoromethanesulfinate (CF3SO2Na) | Electron-rich and -deficient heterocycles | Operationally simple, proceeds at ambient temperature, high functional group tolerance | nih.gov |

| Electrophilic Trifluoromethylation | Hypervalent iodine reagents | Ketene silyl acetals, (Hetero)arenes | Mild conditions, often catalyzed by a Lewis acid | organic-chemistry.org |

| Building Block Approach | Trifluoroacetimidoyl derivatives | Various reaction partners | Construction of CF3-substituted heterocycles via annulation | rsc.org |

Direct C-H Trifluoromethylation of Heterocyclic Cores

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method for synthesizing trifluoromethylated compounds. researchgate.net This approach avoids the need for pre-functionalized substrates, such as organohalides or boronic acids, by directly converting a carbon-hydrogen bond on the heterocyclic core into a carbon-CF3 bond. researchgate.netpnas.org This strategy could theoretically be applied to a 2-methyl-1,4-oxazepane precursor to install the required trifluoromethyl group at the C-7 position. Key methodologies include radical and electrophilic pathways.

Radical trifluoromethylation introduces a trifluoromethyl radical (•CF3) which then reacts with the heterocyclic substrate. researchgate.net These reactions are often initiated by photoredox catalysis, chemical oxidants, or thermal decomposition of a radical precursor. researchgate.netcore.ac.uk A variety of reagents have been developed to serve as benchtop stable sources of the •CF3 radical, circumventing the use of hazardous trifluoromethyl iodide (CF3I) gas. pnas.org

One widely used protocol involves sodium triflinate (NaSO2CF3, Langlois' reagent), often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or ammonium (B1175870) persulfate ((NH4)2S2O8). researchgate.netresearchgate.net These conditions generate the electrophilic trifluoromethyl radical, which preferentially attacks electron-rich positions on a heterocyclic ring. pnas.org Visible-light photoredox catalysis provides another mild and efficient route, using photocatalysts like Ru(bpy)3Cl2 in combination with a CF3 source such as CF3I or the Togni reagent. core.ac.uk

| CF3 Source | Initiation/Catalyst System | Typical Substrates | Key Features |

|---|---|---|---|

| NaSO2CF3 (Langlois' Reagent) | TBHP or (NH4)2S2O8 (Oxidant) | Electron-rich and electron-deficient heterocycles | Operationally simple, avoids gaseous reagents. researchgate.netpnas.org |

| CF3I | Visible Light / Ru(bpy)3Cl2 or Ir-based photocatalyst | Electron-rich heterocycles (e.g., pyrroles, indoles) | Mild reaction conditions, high functional group tolerance. core.ac.uk |

| Togni Reagent II | Copper Catalysis / UV irradiation | Alkenes, (hetero)arenes | Versatile reagent, can participate in multiple pathways. thieme-connect.com |

| CF3SO2Cl | Photocatalyst (e.g., Eosin Y) / Visible Light | Heteroarenes | Inexpensive and readily available CF3 source. |

Hypervalent iodine(III) reagents, particularly those developed by Togni and others, are powerful tools for electrophilic trifluoromethylation. dntb.gov.uaacs.org These compounds, often referred to as Togni reagents, are stable, crystalline solids that act as sources of an electrophilic "CF3+" equivalent. nih.govrsc.org They react readily with a wide range of nucleophiles, including electron-rich heterocyclic systems. nih.gov

The two most common reagents are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (Togni Reagent II). acs.org The reaction mechanism typically involves the attack of a nucleophilic center of the substrate onto the iodine atom, followed by reductive elimination to transfer the CF3 group. nih.gov In the context of C-H functionalization, the heterocycle itself can act as the nucleophile, often requiring activation with a Lewis or Brønsted acid to enhance its reactivity. nih.gov

| Reagent Name | Structure | Typical Applications | Advantages |

|---|---|---|---|

| Togni Reagent I | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Trifluoromethylation of thiols, phosphines, β-ketoesters, and electron-rich arenes. | High reactivity, commercially available. acs.org |

| Togni Reagent II | 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Trifluoromethylation of a broader range of nucleophiles, including unactivated alkenes and alkynes. | Increased stability and broader substrate scope compared to Reagent I. nih.gov |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Trifluoromethylation of carbanions, enolates, and phenols. | Highly electrophilic, effective for less reactive nucleophiles. |

A critical challenge in the direct C-H functionalization of a molecule like 2-methyl-1,4-oxazepane is controlling the position of trifluoromethylation (regioselectivity). nih.gov The outcome is governed by a combination of electronic and steric factors. pnas.orgmdpi.com

Electronic Effects : Radical trifluoromethylation with reagents like NaSO2CF3/TBHP generates an electrophilic •CF3 radical, which preferentially attacks positions of highest electron density on the heterocyclic ring. pnas.org For a 1,4-oxazepane ring, the positions adjacent to the heteroatoms (nitrogen and oxygen) are activated. Specifically, the methylene (B1212753) groups alpha to the nitrogen (C-3 and C-5) and oxygen (C-5) would be electronically favored targets.

Steric Hindrance : The substituent already present on the ring, in this case, the methyl group at the C-2 position, will sterically hinder attack at adjacent sites. This could disfavor reaction at the C-3 position.

Innate Reactivity : The inherent reactivity of C-H bonds can also play a role. For saturated heterocyclic systems, C-H bonds adjacent to heteroatoms are generally weaker and more susceptible to abstraction, which is often the initial step in radical pathways. pnas.org

Directed C-H Activation : In some cases, a directing group can be used to achieve high regioselectivity. For instance, the nitrogen atom within the oxazepane ring could potentially coordinate to a metal catalyst, directing the functionalization to a specific ortho C-H bond, although this is more common in aromatic systems. researchgate.net

For the synthesis of this compound via this route, the challenge would be to favor functionalization at the C-7 position over the electronically activated C-3 and C-5 positions. This might be achieved by carefully selecting the trifluoromethylation reagent and reaction conditions to exploit subtle differences in steric accessibility and C-H bond strength. pnas.org

Trifluoromethyl Building Block Strategies in Heterocycle Construction

An alternative to direct C-H functionalization is the use of trifluoromethyl-containing building blocks. researchgate.net This strategy involves constructing the heterocyclic ring from smaller, readily available precursors that already contain the trifluoromethyl group. rsc.orgnih.gov This approach offers excellent control over the position of the -CF3 group, avoiding the regioselectivity issues inherent in C-H activation methods. researchgate.net

The synthesis of a 1,4-oxazepane ring generally involves the formation of two key bonds: a C-N bond and a C-O bond, typically via intramolecular cyclization. nih.govdntb.gov.ua For the target molecule, a plausible strategy would involve a trifluoromethylated C3 synthon and a C2N synthon. For example, a key intermediate could be an amino alcohol containing the trifluoromethyl group at the appropriate position. Ring closure could then be achieved through methods such as:

Intramolecular Williamson Ether Synthesis : Cyclization of a halo-alcohol or a diol where one hydroxyl group is activated (e.g., as a tosylate).

Reductive Amination : Intramolecular reaction between an aldehyde/ketone and an amine functionality within the same molecule.

Ring-Closing Metathesis : Although less direct for saturated rings, it can be used to form an unsaturated precursor that is subsequently reduced.

| Building Block | Class | Potential Use |

|---|---|---|

| 3,3,3-Trifluoro-1,2-epoxypropane | Epoxide | Provides a three-carbon unit with a CF3 group; can be opened by amines. researchgate.net |

| Trifluoroacetaldehyde | Aldehyde | A highly reactive C2 building block for condensations and additions. |

| 3,3,3-Trifluoroalanine | Amino Acid | Can be reduced to provide a chiral trifluoromethylated amino alcohol. |

| Trifluoromethyl-substituted enones | Unsaturated Ketone | Can undergo conjugate addition with amino alcohols to form precursors for cyclization. nih.gov |

Integrated Synthetic Strategies for this compound

Based on the methodologies discussed, two plausible synthetic pathways for this compound can be proposed.

Pathway A: Direct C-H Trifluoromethylation

This approach would begin with the synthesis of the 2-methyl-1,4-oxazepane core. This precursor could then be subjected to various trifluoromethylation conditions. A radical-based protocol, for instance using NaSO2CF3 and an oxidant, would be a logical starting point. The primary challenge would be achieving selective functionalization at the C-7 position. The C-3 and C-5 positions are electronically activated by the adjacent nitrogen atom, making them potential sites for competing reactions. However, the steric bulk of the C-2 methyl group might disfavor reaction at C-3, potentially improving the yield of the desired C-7 isomer. Extensive screening of reagents, solvents, and catalysts would be necessary to optimize the regiochemical outcome. pnas.org

Pathway B: Trifluoromethyl Building Block Strategy

This more controlled approach would start with a building block such as 3,3,3-trifluoropropene (B1201522) oxide. Ring-opening of this epoxide with an appropriate amino alcohol, such as 2-aminopropan-1-ol, would generate a key acyclic precursor. This intermediate would contain all the necessary atoms and the trifluoromethyl group in the correct relative position. The final step would be an intramolecular ring-closure reaction. For example, activation of the primary hydroxyl group as a leaving group (e.g., mesylate or tosylate) followed by intramolecular nucleophilic substitution by the secondary amine under basic conditions would forge the seven-membered 1,4-oxazepane ring, yielding the target compound. This building block approach circumvents regioselectivity problems and is likely to be a more reliable route to the specific desired isomer. researchgate.netnih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of a compound. For 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the methyl group, the methylene (B1212753) groups within the oxazepane ring, and the methine proton adjacent to the trifluoromethyl group. The coupling patterns (splitting of signals) would be critical in establishing the connectivity of the atoms within the seven-membered ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted Range | Doublet | 3H | -CH₃ |

| Predicted Range | Multiplet | 1H | -CH(CF₃)- |

| Predicted Range | Multiplets | 6H | Ring -CH₂- |

| Predicted Range | Multiplet | 1H | Ring -CH(CH₃)- |

| Predicted Range | Broad Singlet | 1H | -NH- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the methyl carbon, the methylene carbons of the oxazepane ring, the methine carbons, and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the fluorine atoms would be significantly affected by their high electronegativity.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Predicted Range | -CH₃ |

| Predicted Range | Ring -CH₂- |

| Predicted Range | -CH(CH₃)- |

| Predicted Range | -CH(CF₃)- |

| Predicted Range (quartet) | -CF₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, assuming no coupling to other nearby protons is resolved. The chemical shift would be characteristic of a CF₃ group attached to an aliphatic system.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of a sample and identifying any impurities. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the aliphatic methyl and methylene groups, the C-O-C stretch of the ether linkage within the oxazepane ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch | Secondary Amine |

| 2980-2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1350-1150 | C-F Stretch | Trifluoromethyl |

| 1150-1085 | C-O-C Stretch | Ether |

X-ray Crystallography for Definitive Structure and Stereochemistry

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the 1,4-oxazepane (B1358080) ring. Furthermore, as the molecule contains two stereocenters (at the 2- and 7-positions), X-ray crystallography would definitively establish the relative stereochemistry of the compound.

Advanced Chromatographic Techniques for Separation and Analysis (e.g., HPLC, TLC)

The separation, identification, and quantification of "this compound" rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are pivotal in ensuring the purity and characterization of this compound. While specific literature detailing the chromatographic analysis of "this compound" is not extensively available, the analytical methodologies can be inferred from the analysis of compounds with similar structural features, such as trifluoromethylated heterocycles and cyclic amines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is the most probable method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the trifluoromethyl group can influence the compound's retention behavior, often requiring specialized columns for optimal separation. For instance, fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated compounds compared to standard C18 columns. chromatographyonline.com

Given the amine functional group within the oxazepane ring, derivatization may be employed to enhance detection by UV or fluorescence detectors, especially for trace-level analysis. chromatographyonline.comnih.gov However, for purity assessments and routine analysis, a standard UV detector would likely suffice.

A hypothetical HPLC method for the analysis of "this compound" is detailed in the table below. This method is based on common practices for the analysis of similar fluorinated and heterocyclic compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Expected Retention Time | 4.5 - 5.5 min |

Thin-Layer Chromatography (TLC)

TLC serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions from column chromatography, and assessing compound purity. For a moderately polar compound like "this compound," a silica (B1680970) gel stationary phase is appropriate. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rƒ) value.

Visualization of the compound on the TLC plate can be achieved under UV light (if the compound is UV-active) or by using staining agents that react with the amine functionality, such as ninhydrin (B49086) or potassium permanganate.

An example of a TLC system for "this compound" is presented in the table below.

Table 2: Illustrative TLC System for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected Rƒ Value | 0.4 - 0.5 |

Mechanistic Elucidation of Reaction Pathways for Oxazepane Formation

Reaction Mechanism Studies for 1,4-Oxazepane (B1358080) Ring Construction

The formation of the seven-membered 1,4-oxazepane ring is a pivotal step in the synthesis. This transformation is typically achieved through intramolecular cyclization, where a nucleophilic heteroatom attacks an electrophilic center within the same molecule to forge the heterocyclic scaffold. The efficiency and selectivity of this ring-closure are governed by well-established principles of physical organic chemistry.

The regioselectivity of intramolecular cyclization reactions can often be predicted by Baldwin's Rules, a set of empirical guidelines based on the stereochemical requirements of ring-forming processes. These rules classify cyclizations based on three factors: the size of the ring being formed (e.g., 7 for oxazepane), the geometry of the electrophilic carbon being attacked (tetrahedral 'tet', trigonal 'trig', or digonal 'dig'), and whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo).

For the formation of a seven-membered ring like 1,4-oxazepane, several cyclization pathways are possible depending on the precursor. A common strategy involves the intramolecular attack of an oxygen or nitrogen nucleophile onto an electrophilic carbon. If the cyclization proceeds via attack on an activated double bond (a trigonal center), it would be classified as a "7-endo-trig" or "7-exo-trig" process. According to Baldwin's rules, 6- and 7-endo-trig closures are favored processes. This suggests that a cyclization pathway where the nucleophile attacks a carbon atom that becomes part of the ring backbone is a viable route.

Similarly, if the ring closure involves an attack on an alkyne (a digonal center), the selectivity between an exo-dig and endo-dig pathway becomes crucial. For seven-membered rings, both 7-exo-dig and 7-endo-dig cyclizations are favored, allowing for flexibility in synthetic design. The choice between these pathways can be influenced by the specific substitution pattern of the acyclic precursor and the reaction conditions employed. For instance, base-promoted hydroalkoxylation of alkynyl alcohols has been shown to proceed regioselectively to give the exo-dig product exclusively.

The table below summarizes the favorability of various cyclization pathways for forming seven-membered rings according to Baldwin's Rules.

| Ring Size | Cyclization Type | Favorability |

| 7 | 7-exo-tet | Favored |

| 7 | 7-endo-tet | Disfavored |

| 7 | 7-exo-trig | Favored |

| 7 | 7-endo-trig | Favored |

| 7 | 7-exo-dig | Favored |

| 7 | 7-endo-dig | Favored |

This table provides a generalized summary of Baldwin's rules for 7-membered ring closures.

Alternatively, the reaction may proceed through a stabilized carbocation. For example, intramolecular etherification reactions catalyzed by a Brønsted acid can proceed through the formation of a benzylic carbocation, which serves as the key intermediate for the ring-closing step.

Computational studies and kinetic experiments are essential tools for elucidating the precise nature of these intermediates and the corresponding transition states. The geometry of the transition state is particularly important for determining the stereochemical outcome of the reaction. A "late" transition state, which closely resembles the product, suggests that the reaction's stereoselectivity is primarily governed by thermodynamic stability. Conversely, an "early" transition state, which resembles the starting material, indicates that kinetic factors and electrostatic effects are more influential. For instance, in intramolecular oxa-Michael additions, acid-catalyzed reactions often proceed through a late transition state, favoring the thermodynamically more stable product, while base-catalyzed reactions can involve an early transition state with selectivity determined by other factors.

Mechanistic Aspects of Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane. This moiety is known to significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. The mechanism of trifluoromethylation can vary significantly depending on the reagent and substrate.

Direct C-H trifluoromethylation is an attractive strategy that avoids the need for pre-functionalized substrates. This transformation often proceeds via a radical mechanism. A common method involves the generation of the trifluoromethyl radical (•CF₃) from a stable precursor. For example, sodium trifluoromethanesulfinate (CF₃SO₂Na) can react with an oxidant like tert-butyl hydroperoxide to generate a trifluoromethylsulfonyl radical, which then releases SO₂ to form the highly reactive •CF₃ radical. pnas.org

The proposed mechanism for the radical C-H trifluoromethylation of a heterocycle like a 1,4-oxazepane would likely follow a radical chain process:

Initiation: Generation of the •CF₃ radical from a precursor.

Propagation: The electrophilic •CF₃ radical abstracts a hydrogen atom from a C-H bond on the oxazepane ring, likely at an electron-rich position, to form a heterocyclic radical intermediate and fluoroform (HCF₃).

Propagation: The heterocyclic radical then reacts with a trifluoromethyl source (such as a hypervalent iodine reagent or CF₃I) to install the CF₃ group and regenerate a radical species that continues the chain. nih.gov

Photoredox catalysis offers a mild and efficient way to generate trifluoromethyl radicals from sources like trifluoroiodomethane (CF₃I) or Togni reagents using visible light. researchgate.netresearchgate.net This method allows the reaction to proceed at ambient temperature and demonstrates high functional group tolerance. pnas.orgnih.gov

Alternatively, trifluoromethylation can be achieved through polar mechanisms involving either an electrophilic "CF₃⁺" or a nucleophilic "CF₃⁻" source.

Electrophilic trifluoromethylation employs reagents that deliver a trifluoromethyl group to a nucleophilic substrate. Prominent examples include hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagents. researchgate.netwikipedia.orgnih.gov These reagents are considered "shelf-stable" and are widely used. nih.gov The mechanism can be complex and may involve either a direct Sₙ2-type nucleophilic attack on the CF₃ group or a single-electron transfer (SET) pathway that generates a CF₃ radical, blurring the lines with radical pathways. wikipedia.orgacs.org For instance, Togni's reagent can be activated by a Lewis acid, making it more susceptible to nucleophilic attack, or it can be reduced by a single-electron donor to release a CF₃ radical. acs.org

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with an electrophilic substrate. The most common reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), known as the Ruppert-Prakash reagent. beilstein-journals.org This reagent requires activation by a fluoride (B91410) source or a base to generate a transient nucleophilic trifluoromethyl species, which can then attack electrophiles such as aldehydes, ketones, or imines.

Catalytic Cycle Analysis and the Role of Catalysts in Oxazepane Synthesis

Catalysts play a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules like 1,4-oxazepanes. Both Lewis acids and transition metals can be employed to facilitate the key ring-forming and functionalization steps.

Lewis Acid Catalysis: Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are commonly used to promote cyclization reactions. researchgate.netnih.gov In the context of 1,4-oxazepane synthesis from a precursor containing a hydroxyl group and another functional group, the Lewis acid can activate the hydroxyl group by coordination. This enhances its leaving group ability, thereby facilitating intramolecular nucleophilic attack and subsequent ring closure. The catalyst is regenerated upon completion of the cyclization.

A plausible catalytic cycle for a Lewis acid (LA) catalyzed cyclization is as follows:

Activation: The Lewis acid coordinates to the oxygen atom of a hydroxyl group in the acyclic precursor.

Cyclization: An intramolecular nucleophile attacks the electrophilic carbon, displacing the activated hydroxyl group and forming the seven-membered ring.

Catalyst Regeneration: The Lewis acid is released, regenerating the active catalyst for the next cycle.

Transition Metal Catalysis: Palladium catalysis is a powerful tool for constructing heterocyclic rings, often through cascade reactions involving C-N or C-O bond formation. rsc.orgorganic-chemistry.orgnih.gov For example, a synthetic route to a 1,4-oxazepane derivative could involve an intramolecular Buchwald-Hartwig amination or an Ullmann-type coupling, where a palladium or copper catalyst facilitates the coupling of an amine and an aryl halide within the same molecule to form the oxazepane ring. nih.gov

The catalytic cycle for a palladium-catalyzed intramolecular C-N coupling typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the precursor, forming a Pd(II) intermediate.

Coordination/Deprotonation: The pendant amine group coordinates to the palladium center, followed by deprotonation with a base.

Reductive Elimination: The C-N bond is formed, yielding the 1,4-oxazepane product and regenerating the Pd(0) catalyst.

These catalytic approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them indispensable for the synthesis of complex heterocyclic targets.

Computational and Theoretical Investigations of 2 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized molecular systems due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are used to determine ground-state electronic structure parameters, such as molecular orbital energies, geometric configurations like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com The accuracy of these calculations is highly dependent on the chosen functional, like the commonly used B3LYP, and basis sets, such as 6-311++G(d,p). mdpi.commdpi.com For 2-methyl-7-(trifluoromethyl)-1,4-oxazepane, DFT serves as the primary method for exploring its fundamental chemical characteristics.

A significant application of DFT is in the elucidation of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a proposed reaction can be mapped out. This allows for the identification of the most favorable reaction pathways by determining activation energy barriers. researchgate.net

For the synthesis or metabolic degradation of this compound, DFT can be employed to:

Identify Low-Energy Pathways: By comparing the energy barriers of different potential synthetic routes, DFT can help optimize reaction conditions and improve yields. mdpi.com

Characterize Transition States: The geometry of transition states can be optimized, and vibrational frequency analysis is used to confirm them as first-order saddle points on the potential energy surface. mdpi.com

Evaluate Solvent Effects: The influence of different solvents on the reaction mechanism can be modeled using implicit solvation models like the Solvation Model based on Density (SMD), providing a more realistic representation of experimental conditions. mdpi.com

For instance, a hypothetical ring-closing reaction to form the 1,4-oxazepane (B1358080) ring could be modeled. DFT calculations would predict the activation energy (ΔG‡) and reaction energy (ΔG_rxn) for the intramolecular cyclization step, thus validating the proposed mechanism's feasibility.

| Parameter | Gas Phase (kcal/mol) | Ethanol (kcal/mol) | DMSO (kcal/mol) |

|---|---|---|---|

| Activation Energy (ΔG‡) | +25.4 | +22.1 | +21.5 |

| Reaction Energy (ΔG_rxn) | -15.2 | -18.9 | -19.8 |

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. DFT is used to calculate several descriptors that characterize the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. emerginginvestigators.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. mdpi.com For this compound, negative regions (nucleophilic sites) are expected around the oxygen and nitrogen atoms, while positive regions (electrophilic sites) would be located near the hydrogen atoms and influenced by the highly electronegative fluorine atoms of the CF3 group. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, revealing the effects of substituents on the electronic environment. nih.gov The analysis would quantify the charge delocalization and the strong polarization induced by the trifluoromethyl group.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis of Seven-Membered Fluorinated Heterocycles

Seven-membered rings like 1,4-oxazepane are conformationally flexible, capable of adopting various low-energy conformations such as chair, boat, and twist-boat forms. nih.gov The introduction of substituents, particularly a bulky and stereoelectronically demanding group like trifluoromethyl, significantly influences the conformational equilibrium. chim.it Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

The trifluoromethyl (-CF3) group exerts a profound influence on molecular conformation due to its steric bulk and strong electron-withdrawing nature. mdpi.com Its presence in the 1,4-oxazepane ring is expected to introduce significant conformational biases. nih.govrsc.org

Steric Effects: The CF3 group is considerably larger than a methyl group, leading to steric repulsion that will destabilize certain ring conformations. mdpi.com The molecule will likely adopt a conformation that places the bulky CF3 group in a pseudo-equatorial position to minimize steric clashes.

Stereoelectronic Effects: The C-F bonds are highly polarized, creating strong local dipoles. These can engage in stabilizing or destabilizing interactions with other polar bonds or lone pairs within the molecule, such as those on the nitrogen and oxygen atoms. nih.gov For example, hyperconjugative interactions between the lone pairs of the heteroatoms and the antibonding orbitals of the C-F bonds (n → σ*C-F) can influence the preferred geometry. nih.gov The gauche effect, where polar bonds prefer a gauche orientation, may also play a role in determining the lowest energy conformer. semanticscholar.org

Computational scans of the potential energy surface by systematically rotating key dihedral angles can identify all local minima corresponding to stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Twist-Chair (CF3 pseudo-equatorial) | 0.00 | 75.3 |

| Boat-Chair | 1.15 | 15.1 |

| Twist-Boat | 1.80 | 6.5 |

| Twist-Chair (CF3 pseudo-axial) | 2.50 | 3.1 |

Advanced Quantum Chemical Methods and Molecular Dynamics Simulations

While DFT is a versatile tool, more advanced methods can provide higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, though more computationally expensive, can be used to benchmark DFT results for critical points on the potential energy surface. mdpi.com

Furthermore, static quantum chemical calculations provide a picture of molecules at 0 K. To understand the dynamic behavior of the flexible this compound molecule in solution, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of:

Conformational Dynamics: MD can reveal the pathways and timescales of interconversion between different stable conformers.

Solvation Effects: By explicitly including solvent molecules, MD provides a detailed picture of solute-solvent interactions, such as hydrogen bonding, and their effect on the conformational landscape.

Time-Averaged Properties: MD allows for the calculation of properties averaged over time, which can be more directly compared to experimental measurements.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.gov By comparing calculated spectra with experimental data, the proposed structure can be validated. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ¹⁹F NMR). researchgate.net Spin-spin coupling constants can also be computed. These theoretical predictions can aid in the assignment of complex experimental spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum. nih.gov

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| CF₃ | -75.8 | -76.5 | -0.7 |

| C(CH₃) | 18.5 | 19.1 | +0.6 |

| C(CF₃) | 124.2 (q) | 125.0 (q) | +0.8 |

| C2 (CH-CH₃) | 78.3 | 79.0 | +0.7 |

Advanced Applications in Materials Science and Synthetic Strategy Development

1,4-Oxazepane (B1358080) Scaffolds in Advanced Materials Chemistry

The 1,4-oxazepane ring system is a valuable heterocyclic motif. Its non-planar, flexible conformation allows for the creation of three-dimensional molecular diversity, a key attribute in the design of novel materials and bioactive compounds.

Design of 3D-Scaffolds for Compound Library Assembly

sp³-Rich molecular scaffolds that incorporate nitrogen heterocycles are crucial starting points for building compound screening libraries for drug discovery and materials science. acs.orgbirmingham.ac.uk The 1,4-oxazepane structure is particularly useful for generating diverse compound libraries due to its defined three-dimensional shape. acs.orgbirmingham.ac.uk A recently developed deep learning framework, 3D-Scaffold, can generate the 3D coordinates of new drug-like molecules by starting with a desired scaffold, such as an oxazepane. researchgate.net This approach allows for the creation of novel therapeutic candidates while preserving the core scaffold. researchgate.net

Methodologies have been developed for the scalable synthesis of sp³-rich scaffolds that embed two morpholine (B109124) rings within a spiroacetal framework. acs.orgbirmingham.ac.uk These methods also permit the substitution of one or both morpholine rings with 1,4-oxazepanes, leading to the formation of 6,7- and 7,7-spiroacetal analogues, which are largely unexplored in drug discovery. acs.orgbirmingham.ac.uk The sequential functionalization of the two amine groups in these spiroacetal scaffolds has enabled the creation of a varied physical compound library. acs.orgbirmingham.ac.uk These library compounds occupy a similar chemical space to FDA-approved small-molecule drugs but are structurally distinct, suggesting they may interact with new targets and serve as promising starting points for drug discovery. acs.orgnih.gov

Utility in the Synthesis of Complex Molecular Architectures

The 1,4-oxazepane scaffold is integral to the synthesis of a variety of complex molecular architectures. Benzo-1,4-oxazepine derivatives, for example, are important scaffolds in biologically active natural products and pharmaceuticals. mdpi.com New synthetic routes are continuously being developed to create these complex structures. For instance, N-propargylamines are versatile building blocks that have been successfully used to synthesize 1,4-oxazepane and 1,4-diazepane cores with high atom economy and shorter synthetic pathways. rsc.org

The trifluoromethyl group, a key feature of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, plays a crucial role in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature and steric properties can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. mdpi.comnih.gov The synthesis of fluorinated heterocycles is a major focus in the development of medicinal compounds, agrochemicals, and advanced materials. researchgate.net While the introduction of fluorine can be challenging, its benefits in improving the therapeutic potential of compounds are significant. nih.gov

Development of Sustainable Synthetic Methodologies for Fluorinated Heterocycles

The increasing demand for environmentally friendly chemical processes has spurred the development of sustainable and green synthetic methods for producing fluorinated heterocycles.

Green Chemistry Principles in Heterocyclic Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. chemijournal.com These principles are highly relevant to the synthesis of heterocyclic compounds, which traditionally can involve harsh reaction conditions and toxic reagents. The application of green chemistry in this area focuses on developing eco-friendly synthesis methods that are both efficient and sustainable. chemijournal.com

| Green Chemistry Principle | Application in Heterocyclic Synthesis |

| Waste Prevention | Designing syntheses to minimize the generation of byproducts. |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. |

| Less Hazardous Synthesis | Utilizing non-toxic reagents and solvents. |

| Safer Solvents & Auxiliaries | Employing alternative solvents like water or ionic liquids. |

| Energy Efficiency | Optimizing reactions to reduce energy consumption, for example, through microwave-assisted synthesis. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key strategy in green chemistry, offering benefits such as reduced waste, cost-effectiveness, and often shorter reaction times. ingentaconnect.comrsc.org Cyclocondensation reactions, which are common in the synthesis of heterocycles, are particularly well-suited for solvent-free conditions. acs.org These reactions have been shown to have higher yields and reduced reaction times compared to the same reactions performed in solvents. researchgate.net Various activation methods can be used in solvent-free reactions, including mechanochemistry (grinding), microwave irradiation, ultrasound irradiation, and conventional thermal heating. acs.orgbohrium.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for the eco-friendly and energy-efficient production of fluorinated heterocycles. benthamdirect.comingentaconnect.com This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and better temperature control, which can lead to fewer side reactions. benthamdirect.comingentaconnect.comresearchgate.net Microwave irradiation has been successfully applied to the synthesis of a wide range of fluorinated heterocycles containing oxygen, nitrogen, and sulfur. benthamdirect.comingentaconnect.com For instance, the synthesis of fluorinated coumarin-pyrimidine hybrids showed improved yields and shorter reaction times under microwave irradiation compared to conventional heating. mdpi.com This rapid and efficient heating method aligns well with the principles of green chemistry and is increasingly being adopted for the synthesis of complex heterocyclic molecules. benthamdirect.comingentaconnect.com

Alternative Catalytic Systems (e.g., metal-free, organocatalysis)

Continuous Flow Chemistry Applications

Similarly, an extensive search of academic and industrial research databases yielded no specific examples of the synthesis of this compound using continuous flow chemistry. Continuous flow technology offers significant advantages for chemical manufacturing, including enhanced safety, scalability, and efficiency. Its application has been reported for a wide variety of heterocyclic compounds and pharmaceutical intermediates. However, there is no available literature that details the adaptation or development of a continuous flow process specifically for the production of this compound. Therefore, no data on reaction conditions, reactor setup, residence times, or yields for a flow synthesis of this compound can be provided.

常见问题

Basic: What are the optimal synthetic routes for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane?

Methodological Answer:

The synthesis typically involves cyclization of precursor amines with trifluoromethyl-containing substrates. Key steps include:

- Reagent Selection : Use of tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress over 72 hours at room temperature .

- Purification : Post-reaction, triethylammonium chloride is removed via filtration, followed by solvent evaporation and column chromatography for isolation .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of spirocyclic phosphazene to carbazolyldiamine) improves product purity .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively separate the compound from byproducts .

- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DCM/ether) enhances crystalline purity .

- Distillation : For volatile intermediates, fractional distillation under reduced pressure prevents thermal degradation .

Basic: How should researchers characterize the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., trifluoromethyl group at C7, methyl at C2) .

- FTIR Analysis : Peaks near 1100–1250 cm confirm the oxazepane ring’s C-O-C stretching .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] with <2 ppm error) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl groups .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via quenching experiments at timed intervals .

- Isotopic Labeling : Use O-labeled reagents to trace oxazepane ring formation pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and LC-MS to confirm structural assignments .

- Dynamic NMR : Resolve conformational isomerism (e.g., chair vs. boat oxazepane conformers) by variable-temperature H NMR .

- Crystallographic Refinement : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

Advanced: What methods assess the compound’s thermodynamic stability?

Methodological Answer:

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition thresholds .

- Solution Stability Studies : Monitor degradation in buffers (pH 1–13) via HPLC over 48 hours .

- Hygroscopicity Tests : Expose the compound to controlled humidity (10–90% RH) and track mass changes .

Advanced: How can computational modeling optimize its synthetic pathways?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Synthia or Chematica propose viable routes using known heterocyclic reaction databases .

- MD Simulations : Molecular dynamics (e.g., AMBER) predict solvent effects on cyclization efficiency .

- Reaction Yield Prediction : Machine learning models (e.g., Random Forest) correlate reaction parameters (temperature, solvent polarity) with yields .

Advanced: What strategies evaluate its biological activity in neurotransmitter systems?

Methodological Answer:

- Receptor Binding Assays : Radioligand competition studies (e.g., H-GABA displacement) quantify affinity for GABA receptors .

- In Silico Docking : AutoDock Vina predicts binding poses in receptor active sites .

- Functional Assays : Patch-clamp electrophysiology measures ion channel modulation in neuronal cell lines .

Advanced: How is the compound utilized in developing pharmaceutical intermediates?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) via nucleophilic substitution at the oxazepane nitrogen .

- Prodrug Design : Conjugate with ester or amide prodrug moieties to enhance bioavailability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents and correlate with in vitro/in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。